

# Technical Guide: Synthesis of 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl

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## Compound of Interest

Compound Name: 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl

Cat. No.: B8179718

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## Executive Summary

4-(3-Azetidinyl)-2-phenyl-morpholine dihydrochloride is a specialized heterocyclic compound featuring a 2-phenylmorpholine core substituted at the nitrogen atom with a 3-azetidyl moiety. This scaffold shares structural homology with norepinephrine reuptake inhibitors (NRIs) like Reboxetine and psychostimulants like Phenmetrazine.

This technical guide details a convergent synthetic pathway designed for high chemical purity (>98%) and scalability. The protocol prioritizes the reductive amination strategy due to its superior impurity profile compared to direct alkylation methods.

## Retrosynthetic Analysis

The most robust disconnection strategy isolates the morpholine ring and the azetidine ring as two distinct stable precursors.

- Disconnection: N(morpholine)–C(azetidine) bond.
- Fragment A (Nucleophile): 2-Phenylmorpholine (Secondary amine).

- Fragment B (Electrophile): 1-Boc-3-azetidinone (Ketone).[1]
- Transformation: Reductive Amination followed by acidolytic deprotection.

## Pathway Logic

- Regiocontrol: Synthesizing the 2-phenylmorpholine core first ensures the phenyl group is fixed at the C2 position, avoiding complex isomer separations later.
- Chemisty Selectivity: Using tert-butyl carbamate (Boc) protection on the azetidine nitrogen prevents polymerization and allows for controlled coupling.
- Salt Formation: The final conversion to the 2HCl salt ensures stability against oxidation and improves water solubility for biological assays.

## Detailed Synthesis Protocol

### Phase 1: Synthesis of 2-Phenylmorpholine Core

Note: If 2-phenylmorpholine is commercially sourced, proceed to Phase 2.

Reaction Overview: Ring-opening of styrene oxide with ethanolamine followed by acid-catalyzed cyclodehydration.

#### Step 1.1: Epoxide Ring Opening

- Reagents: Styrene oxide (1.0 eq), Ethanolamine (1.2 eq), Methanol (Solvent).
- Conditions: Reflux (65°C), 4–6 hours.
- Mechanism: Nucleophilic attack of the primary amine on the less substituted carbon of the epoxide (regioselective).
- Intermediate: N-(2-Hydroxyethyl)-2-hydroxy-2-phenylethylamine.

#### Step 1.2: Cyclodehydration

- Reagents: Conc.

(3.0 eq) or 70%

.

- Conditions: 140–150°C, 12 hours.
- Workup: Neutralize with NaOH (pH 10), extract with DCM, dry over

.

- Yield Target: 65–75%.



*Critical Process Parameter (CPP): Temperature control during cyclization is vital. Below 130°C, the reaction is sluggish; above 160°C, charring and elimination (styrene formation) occur.*

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## Phase 2: Reductive Amination (Coupling)

This step couples the morpholine core with the protected azetidine ketone.

### Protocol

- Preparation: In a dry reactor under  
  
, dissolve 2-phenylmorpholine (1.0 eq) and 1-Boc-3-azetidinone (1.1 eq) in 1,2-Dichloroethane (DCE).
- Imine Formation: Add catalytic Acetic Acid (AcOH, 0.1 eq). Stir at Room Temperature (RT) for 1 hour.
  - Checkpoint: Monitor by TLC/LCMS for the disappearance of the ketone.
- Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.
- Reaction: Allow to warm to RT and stir for 12–16 hours.

- Quench: Add saturated aqueous  
  . Stir vigorously for 30 minutes.
- Extraction: Extract organic layer, wash with brine, dry over  
  , and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc).
  - Target Product: tert-butyl 3-(2-phenylmorpholino)azetidine-1-carboxylate.

## Phase 3: Deprotection and Salt Formation

The final step removes the Boc group and generates the stable dihydrochloride salt.

### Protocol

- Dissolution: Dissolve the Boc-protected intermediate in 1,4-Dioxane (5 vol).
- Acidolysis: Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.
- Reaction: Stir at RT for 4–6 hours. A white precipitate should form.
- Isolation: Filter the solid under  
  atmosphere.
- Washing: Wash the filter cake with cold diethyl ether (  
  ) to remove organic impurities.
- Drying: Vacuum dry at 40°C for 24 hours.

Final Product: **4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl**.

## Process Data & Specifications

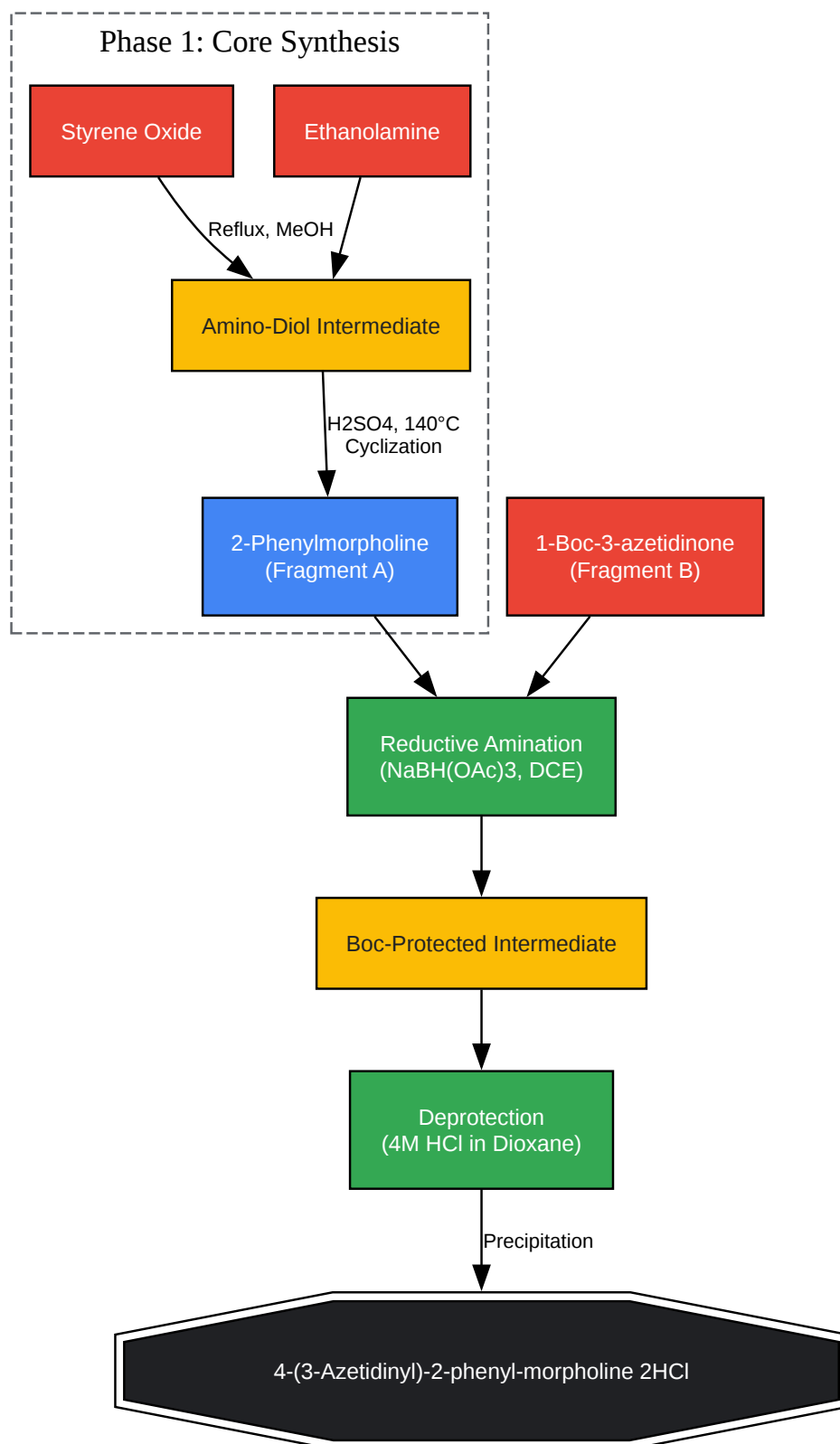
### Table 1: Key Reagents and Stoichiometry

Reagent	Role	Eq.	Critical Notes
2-Phenylmorpholine	Core Scaffold	1.0	Purity >98% required to avoid isomeric byproducts.
1-Boc-3-azetidinone	Linker/Head	1.1	Excess ensures complete consumption of the morpholine.
NaBH(OAc) <sub>3</sub>	Reducing Agent	1.5	Milder than NaBH <sub>3</sub> CN; prevents reduction of the azetidine ring.
HCl (4M in Dioxane)	Deprotection	10.0	Anhydrous conditions prevent hydrolysis of the morpholine ether.

## Table 2: Impurity Profile

Impurity Type	Origin	Control Strategy
Regioisomer A	Styrene oxide opening at benzylic position	Use Methanol solvent; lower temp in Step 1.1.
Bis-alkylation	Reaction of morpholine with two azetidines	Steric hindrance usually prevents this; control stoichiometry.
Elimination Product	Acid-catalyzed elimination during Step 1.2	Maintain temp <150°C; avoid prolonged heating.

## Pathway Visualization (Graphviz)



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Caption: Convergent synthesis pathway illustrating the construction of the morpholine core followed by reductive coupling with the azetidine moiety.

## References

- Preparation of 2-Phenylmorpholine
  - Source: PrepChem.com. "Synthesis of 2-Phenylmorpholine."
  - URL: [\[Link\]](#)
  - Context: Standard acid-catalyzed cyclization of amino-diols derived
- Reductive Amination Methodologies
  - Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *Journal of Organic Chemistry*, 1996, 61(11), 3849-3862.
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## Sources

- [1. ricerca.uniba.it \[ricerca.uniba.it\]](https://www.ricerca.uniba.it)
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